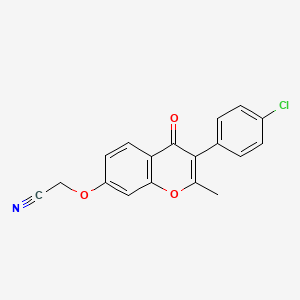
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound that has gained considerable attention in the scientific community due to its potential use in various research applications. This compound is also known as 'TMPB' and has been synthesized by several methods.
Mécanisme D'action
The mechanism of action of TMPB involves the formation of a covalent bond between the compound and the catalytic cysteine residue of the PTP enzyme. This covalent bond results in the irreversible inhibition of the enzyme activity.
Biochemical and physiological effects:
TMPB has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. However, further studies are required to determine the exact mechanism by which TMPB exerts these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMPB in lab experiments include its high selectivity for certain PTPs, its ability to irreversibly inhibit enzyme activity, and its relatively easy synthesis. However, limitations such as its low solubility in aqueous solutions and potential off-target effects should be taken into consideration.
Orientations Futures
Several future directions for research involving TMPB can be identified. These include the development of more efficient synthesis methods, the identification of new PTP targets for TMPB, and the investigation of potential therapeutic applications of TMPB in diseases such as cancer and diabetes.
In conclusion, 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid is a valuable tool for scientific research due to its ability to selectively inhibit the activity of certain PTPs. Its potential applications in disease research make it an exciting area of study for future research.
Méthodes De Synthèse
The most commonly used method for the synthesis of TMPB involves the reaction of 3,4,5-trimethylpyrazole with 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. Other methods such as the use of N-bromosuccinimide and benzoyl chloride have also been reported.
Applications De Recherche Scientifique
TMPB has been extensively used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in several diseases such as cancer, diabetes, and autoimmune disorders. TMPB has been shown to selectively inhibit the activity of certain PTPs, making it a valuable tool for studying the role of these enzymes in disease pathogenesis.
Propriétés
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)14-15(10(8)3)12-6-4-5-11(7-12)13(16)17/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUNYMWLYJTJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)

![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)

![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)
![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)


![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)